3,6,6-Trimethyl-4-methylidenehept-1-ene
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Overview
Description
3,6,6-Trimethyl-4-methylidenehept-1-ene is an organic compound with the molecular formula C11H20. It consists of 11 carbon atoms and 20 hydrogen atoms . This compound is characterized by its unique structure, which includes a methylidene group and multiple methyl groups attached to a heptene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-4-methylidenehept-1-ene can be achieved through various organic synthesis techniques. One common method involves the alkylation of a suitable precursor with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6,6-Trimethyl-4-methylidenehept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be employed for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,6,6-Trimethyl-4-methylidenehept-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,6-Trimethyl-4-methylidenehept-1-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3,6,6-Trimethylhept-1-ene
- 4-Methylidenehept-1-ene
- 3,6-Dimethylhept-1-ene
Uniqueness
3,6,6-Trimethyl-4-methylidenehept-1-ene stands out due to its specific arrangement of methyl and methylidene groups, which imparts unique chemical properties and reactivity. This distinct structure makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61518-34-1 |
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Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
3,6,6-trimethyl-4-methylidenehept-1-ene |
InChI |
InChI=1S/C11H20/c1-7-9(2)10(3)8-11(4,5)6/h7,9H,1,3,8H2,2,4-6H3 |
InChI Key |
YOGRNQNOLBSVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(=C)CC(C)(C)C |
Origin of Product |
United States |
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